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molecular formula C9H21O3Y B1589783 Yttrium(III) isopropoxide CAS No. 2172-12-5

Yttrium(III) isopropoxide

Cat. No. B1589783
M. Wt: 266.17 g/mol
InChI Key: PYLIDHFYDYRZSC-UHFFFAOYSA-N
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Patent
US04996300

Procedure details

The same procedure described in Example 3 was utilized except that ZnCl2 was substituted for zinc metal but was not milled with the yttrium. The milled yttrium, without zinc metal or zinc chloride, was reacted with a solution of isopropanol (500 cc) and 3 grams of ZnCl2 over a 24 hour period. Work-up of the reaction mixture yielded 41.6 grams (a 70% yield) of yttrium isopropoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Y:1].[CH:2]([OH:5])([CH3:4])[CH3:3]>[Cl-].[Cl-].[Zn+2].[Zn]>[CH3:3][CH:2]([CH3:4])[O-:5].[Y+3:1].[CH3:3][CH:2]([CH3:4])[O-:5].[CH3:3][CH:2]([CH3:4])[O-:5] |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
3 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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